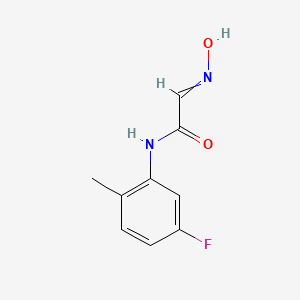

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide

Descripción

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide is a substituted acetamide derivative characterized by a hydroxyimino (-NH-O) group at the α-carbon of the acetamide backbone and a 5-fluoro-2-methylphenyl substituent on the nitrogen atom. The hydroxyimino group facilitates intramolecular hydrogen bonding and planar alignment with the acetamide core, influencing crystallinity and reactivity .

Propiedades

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHLSDMTCUCUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724921 | |

| Record name | N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876395-72-1 | |

| Record name | N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Representative Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acetylation of 5-fluoro-2-methylaniline | 5-fluoro-2-methylaniline + acetic anhydride | Room temperature, stirring | 94% | Product mp 131-132 °C; purification by recrystallization |

| Nitration (optional for further substitution) | N-(4-fluoro-2-methylphenyl)acetamide + HNO3 in acetic anhydride | 0-20 °C, 15 h | 39% | Used for functional group modifications; purification by flash chromatography |

These conditions are adapted from detailed experimental procedures where the acetamide intermediate is obtained in high purity and yield, suitable for further transformations.

Conversion to 2-(Hydroxyimino)acetamide Derivative

Oximation Reaction

The key step for introducing the hydroxyimino group involves the reaction of the corresponding ketone or acetamide derivative with hydroxylamine or hydroxylamine derivatives. Two main methods are reported:

- Direct reaction of hydroxylamine with the ketone group on the acetamide intermediate.

- Use of alkyl nitrites reacting with benzylic methylene groups to form the hydroxyimino functionality.

Reaction Conditions

The oximation is typically carried out under mild conditions to avoid decomposition:

- Solvent: Commonly methanol or aqueous ethanol.

- Temperature: Room temperature to slight heating (25-50 °C).

- Reaction time: Several hours to overnight (12-24 h).

- Workup: Reaction mixture is treated with water, organic phase separated, dried, and concentrated under reduced pressure.

- Purification: Chromatography or recrystallization to remove impurities.

Literature-Reported Protocol

According to a patent describing hydroximoyl-heterocycles derivatives, the hydroxyiminoacetamide compounds are prepared by reacting hydroxylamine with the corresponding ketone intermediate, following the method described by F. Heaney et al. (Organic and Biomolecular Chemistry, 2003). The reaction mixture is then worked up by aqueous extraction and purified by chromatography or recrystallization.

Purification and Characterization

Purification is crucial to obtain analytically pure this compound. The common methods include:

- Flash column chromatography on silica gel using gradients of hexane and ethyl acetate.

- Recrystallization from suitable solvents such as ethanol or ethyl acetate.

Characterization is performed by:

- Melting point determination.

- Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H NMR to confirm the hydroxyimino group.

- Mass spectrometry (MS) to confirm molecular weight.

- Thin Layer Chromatography (TLC) to monitor reaction progress and purity.

Summary Table of Preparation Steps

Research Findings and Notes

- The oximation step is sensitive to reaction conditions; mild temperatures and controlled pH favor higher yields and purity.

- The presence of the fluorine substituent on the phenyl ring influences the reactivity and stability of intermediates, necessitating careful monitoring by TLC and NMR.

- Alternative methods involving alkyl nitrites have been reported but are less common for this specific compound.

- The purity of the starting aniline derivative significantly affects the overall yield and quality of the final hydroxyiminoacetamide.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide can undergo oxidation reactions to form corresponding nitroso compounds.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide is being investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutics, particularly in the treatment of inflammatory diseases and cancer.

Mechanism of Action

The compound's hydroxyimino group can engage in hydrogen bonding with enzymes and receptors, potentially modulating their activity. The fluoro-substituted phenyl ring enhances its lipophilicity, which may improve its bioavailability and efficacy against specific targets.

Biological Research

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, indicating their potential use as antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity , with derivatives demonstrating cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis, making it a candidate for further exploration in cancer therapeutics.

Materials Science

This compound is also being studied for its potential applications in materials science . Its unique electronic properties may allow it to be used in the synthesis of novel materials with specific optical or electronic characteristics.

Data Table: Overview of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Cholinesterase inhibition |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated an IC50 value suggesting potent activity against Gram-positive bacteria, highlighting its potential as an alternative antibiotic treatment.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation significantly more than standard chemotherapeutics. This suggests a promising role in developing new cancer therapies that target resistant cell types.

Conclusion and Future Directions

This compound exhibits considerable promise across multiple scientific domains, particularly in medicinal chemistry and biological research. Further studies are warranted to elucidate its mechanisms of action fully and evaluate its efficacy in clinical settings. Continued exploration may lead to novel therapeutic agents that address unmet medical needs in antimicrobial and anticancer treatments.

Mecanismo De Acción

The mechanism of action of N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Table 2: Pharmacological Profiles of Acetamide Derivatives

Key Differences in Reactivity :

- N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide: Converted to 5-chloro-2-indolinone under Wolff–Kishner conditions .

- N-(5-Fluoro-2-methylphenyl) analog : The electron-withdrawing fluoro group may accelerate reduction kinetics compared to chloro derivatives.

Actividad Biológica

N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyimino group that can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring enhances its hydrophobic interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory pathways. The hydroxyimino group can engage with active sites of enzymes, potentially leading to reduced enzymatic activity and inflammation.

- Receptor Binding : It may modulate the activity of specific receptors, influencing cellular responses and signaling pathways.

Anticancer Activity

A notable study evaluated the compound's efficacy against L1210 mouse leukemia cells. The results demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests that this compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating a potential application in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Research Applications

The compound has been studied for various applications:

- Medicinal Chemistry : As a potential pharmaceutical intermediate, it is being explored for its synthesis and modification to enhance biological activity.

- Chemical Biology : Its ability to inhibit specific enzymes makes it a candidate for further investigation in biochemical assays and drug development .

Q & A

Q. What synthetic methodologies are effective for preparing N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide?

The compound is typically synthesized via nitrosation of precursor acetamide derivatives. For example, hydroxyimino groups can be introduced by reacting N-(5-fluoro-2-methylphenyl)-2-cyanoacetamide with sodium nitrite (NaNO₂) in acetic acid under controlled temperatures (0–5°C). This yields the hydroxyimino product with moderate to high purity (70–85% yield) after recrystallization . Key steps include:

- Nitrosation : NaNO₂ in acetic acid at low temperatures to avoid side reactions.

- Purification : Ethanol or methanol recrystallization to isolate crystalline products.

Q. How is the structure of this compound confirmed experimentally?

Structural characterization employs:

- FT-IR : Detects hydroxyimino (N–O stretch at ~1630 cm⁻¹) and amide (C=O at ~1680 cm⁻¹) groups.

- ¹H-NMR : Aromatic protons (6.8–7.5 ppm), methyl groups (2.3–2.5 ppm), and hydroxyimino protons (~11.5 ppm) .

- Elemental Analysis : Validates C, H, N, and F composition.

- X-ray Crystallography (if applicable): Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystalline packing of this compound?

X-ray diffraction studies on analogous hydroxyimino acetamides reveal:

-

Hydrogen Bonding : N–H⋯O and O–H⋯N interactions stabilize layered structures. For example, in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, the amide plane forms a 6.3° dihedral angle with the aromatic ring, enabling C–H⋯O intramolecular bonds and N–H⋯O intermolecular networks .

-

Key Parameters (example):

Interaction Distance (Å) Angle (°) N–H⋯O 2.89 167 O–H⋯N 2.78 155

Q. What strategies are used to evaluate the antioxidant potential of this compound?

Antioxidant activity is assessed via:

- DPPH Assay : Measures radical scavenging by monitoring absorbance decay at 517 nm.

- FRAP Assay : Quantifies Fe³⁺ to Fe²⁺ reduction. Compounds with electron-donating groups (e.g., halogens at para positions) show enhanced activity. For example, derivatives with fluorine substituents exhibit IC₅₀ values comparable to ascorbic acid .

Q. How can computational methods predict bioactivity (e.g., enzyme inhibition)?

- Molecular Docking : Screens binding affinity to targets like SHP2 phosphatase. The hydroxyimino group forms hydrogen bonds with catalytic residues (e.g., Lys129, Asp425).

- Molecular Dynamics (MD) : Simulates binding stability (RMSD < 2.0 Å over 100 ns). For example, (E)-2-(hydroxyimino)-2-phenylacetamide derivatives show sustained interactions in SHP2 allosteric pockets .

Q. What polymerization techniques incorporate this compound into functional materials?

The hydroxyimino group enables acryloyl functionalization. For instance:

- Free Radical Polymerization : React with acrylic acid to form poly(acryloyloxyimino acetamide). Conditions: benzoyl peroxide initiator, DMF solvent, 80°C for 5 hours .

- Copolymer Synthesis : Blend with polystyrene sulfonate (PSS) to enhance dielectric properties.

Data Contradictions and Resolution

- Synthetic Yields : Variations in yield (70–85%) may arise from solvent purity or temperature control. Reproduce under inert atmospheres for consistency .

- Bioactivity Discrepancies : Fluorine positioning (ortho vs. para) alters antioxidant efficacy. Use substituent-directed synthesis to isolate structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.